

3-Cyano-4-methyl-2-pyridone CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Cyano-4-methyl-2-pyridone

Cat. No.: B1589630

[Get Quote](#)

An In-depth Technical Guide to **3-Cyano-4-methyl-2-pyridone** for Advanced Research and Development

Introduction

3-Cyano-4-methyl-2-pyridone is a pivotal heterocyclic compound that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a pyridone core functionalized with cyano and methyl groups, imparts a chemical reactivity profile that is highly sought after for the construction of complex molecular architectures. The 2-pyridone scaffold itself is a well-established "privileged structure" in drug discovery, appearing in numerous pharmaceutical agents with diverse therapeutic activities.[\[1\]](#) [\[2\]](#) This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of **3-Cyano-4-methyl-2-pyridone**, covering its core chemical identity, synthesis, analytical characterization, key applications, and essential safety protocols.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. **3-Cyano-4-methyl-2-pyridone** is cataloged under a specific CAS (Chemical Abstracts Service) number, which provides an unambiguous identifier for this chemical substance.

Identifier	Value	Source
CAS Number	93271-59-1	[3] [4]
IUPAC Name	2-hydroxy-4-methylnicotinonitrile	[3]
Molecular Formula	C ₇ H ₆ N ₂ O	[3] [4] [5]
Molecular Weight	134.14 g/mol	[4] [5]
Physical Form	Light yellow to yellow solid	[3] [5]
Storage	Room temperature, dry, inert atmosphere	[3] [4] [5]

Chemical Structure

The structure consists of a pyridin-2-one ring, substituted with a cyano group at position 3 and a methyl group at position 4. The pyridone ring exists in tautomeric equilibrium between the keto (pyridone) and enol (hydroxypyridine) forms, with the pyridone form generally predominating in the solid state.

Caption: Chemical structure of **3-Cyano-4-methyl-2-pyridone**.

Synthesis Methodology: A Mechanistic Approach

The synthesis of 3-cyano-2-pyridones is most commonly achieved through a variation of the Guareschi-Thorpe reaction. This method relies on the condensation of a β -keto compound with cyanoacetamide in the presence of a basic catalyst. The causality behind this choice lies in the high reactivity of the active methylene group in cyanoacetamide and the electrophilic nature of the carbonyl carbons in the β -keto partner, facilitating a robust and high-yield cyclization.

Experimental Protocol: Base-Catalyzed Cyclocondensation

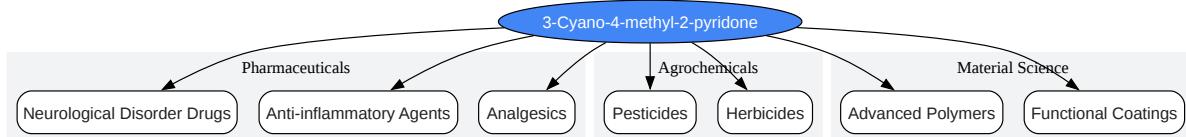
This protocol describes the synthesis of **3-Cyano-4-methyl-2-pyridone** from 2-methyl-3-oxobutanal (or a suitable precursor) and cyanoacetamide.

- Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetamide (1.0 eq) in absolute ethanol.
- Catalyst Addition: Add a catalytic amount of a base, such as piperidine or potassium hydroxide (e.g., 0.1-0.2 eq). The base acts as a catalyst by deprotonating the active methylene group of cyanoacetamide, generating a nucleophilic carbanion necessary for initiating the reaction.
- Substrate Addition: To the stirred solution, add 2-methyl-3-oxobutanal (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
- Reaction Execution: Heat the reaction mixture to reflux (typically around 80°C for ethanol) and maintain for 4-6 hours.^[6] Progress can be monitored using Thin Layer Chromatography (TLC). The prolonged heating ensures the completion of both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.
- Product Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
- Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and catalyst.^[6]
- Drying: Dry the purified solid under vacuum to yield **3-Cyano-4-methyl-2-pyridone**. Further recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed to obtain a product of high purity.

Caption: General workflow for the synthesis of **3-Cyano-4-methyl-2-pyridone**.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The combination of spectroscopic methods provides an unambiguous structural confirmation.


Technique	Expected Result
¹ H NMR	Signals corresponding to the pyridone N-H proton (broad singlet), the vinyl proton on the ring, and the methyl group protons.
¹³ C NMR	Resonances for the carbonyl carbon (C=O), cyano carbon (C≡N), sp ² carbons of the pyridone ring, and the methyl carbon.
IR Spectroscopy	Characteristic absorption bands: N-H stretch (~3100–2800 cm ⁻¹), C≡N stretch (2215–2216 cm ⁻¹), C=O stretch (1653–1674 cm ⁻¹). ^{[6][7]}
Mass Spectrometry	Molecular ion peak (M ⁺) corresponding to the molecular weight (134.14).
Purity (HPLC)	A major peak indicating high purity (often >98%). ^[8]

Applications in Research and Development

The utility of **3-Cyano-4-methyl-2-pyridone** is not in its final application, but in its role as a versatile intermediate for creating more complex, high-value molecules.

- **Pharmaceutical Synthesis:** It is a key intermediate for producing pharmaceuticals, especially those targeting neurological disorders.^[5] The structure serves as a scaffold to build compounds with potential anti-inflammatory and analgesic properties.^[5] The broader 2-pyridone class includes blockbuster drugs like the cardiotonic agents Milrinone and Amrinone, highlighting the therapeutic potential of this core structure.^[1]
- **Agrochemicals:** The compound is employed in the research and development of new pesticides and herbicides.^[5] The nitrogen-containing heterocyclic core is a common feature in many effective agrochemicals.
- **Material Science:** Its rigid, planar structure and functional groups make it a valuable monomer or additive for designing advanced polymers and coatings with specific functional characteristics.^[5]

- Dye Industry: The 2-pyridone core is significant in the industrial production of disperse azo dyes.[1]

[Click to download full resolution via product page](#)

Caption: Key application pathways for **3-Cyano-4-methyl-2-pyridone**.

Safety and Handling Protocols

Ensuring laboratory safety is paramount. **3-Cyano-4-methyl-2-pyridone** is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Identification:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
- Signal Word: Warning.[3]

Standard Operating Procedure for Safe Handling

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166 standards, nitrile gloves, and a lab coat.[9][10]
- Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

- Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9] Minimize dust generation.
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible substances.[5][9]
- Spill Response: In case of a spill, ventilate the area and clean up immediately using appropriate absorbent materials. Avoid runoff into waterways.[10]
- Disposal: Dispose of the chemical and its container at an approved waste disposal plant, following all local and national regulations.[9]

First-Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9][10]
- Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[9]
- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
- Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][9]

Conclusion

3-Cyano-4-methyl-2-pyridone is a compound of significant strategic value in chemical R&D. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, establishes it as a cornerstone intermediate for developing novel pharmaceuticals, agrochemicals, and materials. Understanding its chemical properties, synthesis pathways, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in a safe and effective manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Cyano-4-methyl-2-pyridone | 93271-59-1 [sigmaaldrich.com]
- 4. 93271-59-1|3-Cyano-4-methyl-2-pyridone|BLD Pharm [bldpharm.com]
- 5. 3-Cyano-4-methyl-2-pyridone [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone | 28141-13-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [3-Cyano-4-methyl-2-pyridone CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589630#3-cyano-4-methyl-2-pyridone-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com